molecular formula C12H11KN2O2S2 B061713 Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt CAS No. 182193-17-5

Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt

Cat. No. B061713
M. Wt: 318.5 g/mol
InChI Key: XRXDTCBRGRNVPW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt, also known as TCBZ or thiabendazole, is a benzimidazole anthelmintic drug used to treat parasitic infections in both humans and animals. TCBZ has been used for decades to control and prevent parasitic infections in livestock, and has recently gained attention for its potential therapeutic applications in humans.

Mechanism Of Action

The mechanism of action of Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt involves the inhibition of microtubule polymerization, which disrupts the normal cellular processes of the parasitic organism and ultimately leads to its death. Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt also affects the metabolism and energy production of the parasite, further contributing to its parasiticidal activity.

Biochemical And Physiological Effects

Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the inhibition of cancer cell growth, and the reduction of inflammatory responses. Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt is its broad-spectrum activity against a wide range of parasitic infections. Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt is also relatively safe and well-tolerated, with few reported side effects. However, Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt has some limitations in terms of its solubility and bioavailability, which can impact its efficacy in certain applications.

Future Directions

There are several potential future directions for the research and development of Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt. One area of interest is the use of Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential application of Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt is in the treatment of cancer, where it has shown promising anti-tumor activity. Additionally, further research is needed to optimize the formulation and delivery of Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt involves the condensation of 2-(4-thiazolyl)benzimidazole with 2-chloroethyl potassium sulfide in the presence of a base. The resulting product is purified through recrystallization and characterized by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt has been extensively studied for its anthelmintic properties and has been shown to be effective against a wide range of parasitic infections in both animals and humans. In addition to its anthelmintic properties, Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt has also been shown to exhibit anti-cancer, anti-inflammatory, and immunomodulatory effects.

properties

CAS RN

182193-17-5

Product Name

Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt

Molecular Formula

C12H11KN2O2S2

Molecular Weight

318.5 g/mol

IUPAC Name

potassium;2-[1-(thietan-3-yl)benzimidazol-2-yl]sulfanylacetate

InChI

InChI=1S/C12H12N2O2S2.K/c15-11(16)7-18-12-13-9-3-1-2-4-10(9)14(12)8-5-17-6-8;/h1-4,8H,5-7H2,(H,15,16);/q;+1/p-1

InChI Key

XRXDTCBRGRNVPW-UHFFFAOYSA-M

Isomeric SMILES

C1C(CS1)N2C3=CC=CC=C3N=C2SCC(=O)[O-].[K+]

SMILES

C1C(CS1)N2C3=CC=CC=C3N=C2SCC(=O)[O-].[K+]

Canonical SMILES

C1C(CS1)N2C3=CC=CC=C3N=C2SCC(=O)[O-].[K+]

Other CAS RN

182193-17-5

synonyms

Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt

Origin of Product

United States

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